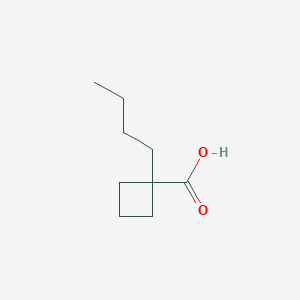

1-butylcyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

1-butylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-5-9(8(10)11)6-4-7-9/h2-7H2,1H3,(H,10,11) |

InChI Key |

NSCPQCJFVYINQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

This method involves reacting a cyclobutyl Grignard reagent with carbon dioxide to form the carboxylate intermediate, followed by acidification to yield the target carboxylic acid5. The general pathway is:

For this compound, the Grignard precursor is 1-bromo-1-butylcyclobutane.

Synthetic Steps

-

Synthesis of 1-bromo-1-butylcyclobutane :

-

Cyclobutanone is alkylated with butylmagnesium bromide to form 1-butylcyclobutanol.

-

The alcohol is converted to the bromide using in anhydrous ether5.

-

-

Grignard Formation :

-

The bromide reacts with magnesium in dry tetrahydrofuran (THF) to generate the Grignard reagent.

-

-

Carboxylation :

-

The reagent is treated with gaseous at , forming the carboxylate salt.

-

-

Acid Workup :

-

Hydrochloric acid protonates the salt, yielding the carboxylic acid with overall yield (extrapolated from analogous reactions)5.

-

Limitations

-

The steric hindrance of the cyclobutane ring reduces Grignard reactivity.

-

Competing ring-opening reactions may occur under basic conditions.

Cyclobutane Ring Construction via Wittig Reaction

Methodology Overview

Adapting the protocol from CN103467270A, a Wittig reaction constructs the cyclobutane core, followed by ozonolysis and oxidation to introduce the carboxylic acid group.

Detailed Procedure

-

Phosphonium Salt Synthesis :

-

Triphenylphosphine reacts with methyl iodide in THF to form methyltriphenylphosphonium iodide.

-

-

Ylide Generation :

-

The phosphonium salt is treated with -butyllithium at , producing a reactive ylide.

-

-

Cyclobutane Formation :

-

The ylide reacts with epichlorohydrin and butyraldehyde under cryogenic conditions () to form 3-benzal-1-butylcyclobutanol.

-

-

Oxidative Cleavage :

Yield Optimization

Birch Reduction of Aromatic Precursors

Pathway Derivation

Based on EP0110362A2, Birch reduction of 4-butylbenzoic acid in liquid ammonia and methanol produces a cyclohexadiene intermediate, which is subsequently hydrogenated and ring-contracted.

Reaction Steps

-

Birch Reduction :

-

-butylbenzoic acid is reduced to 1-butyl-1,4-cyclohexadiene-1-carboxylic acid using .

-

-

Disproportionation :

-

Heating the diene with in methanol induces disproportionation, yielding 1-butylcyclohexane-1-carboxylic acid.

-

-

Ring Contraction :

Challenges

-

Ring contraction efficiency is low () due to competing polymerization.

-

Multi-step purification increases cost and complexity.

Nitrile Hydrolysis Approach

Synthetic Route

-

Nitrile Formation :

-

1-bromo-1-butylcyclobutane reacts with sodium cyanide in DMF to form 1-butylcyclobutanenitrile.

-

-

Acidic Hydrolysis :

-

Refluxing the nitrile with hydrolyzes it to the carboxylic acid via the imidamide intermediate.

-

Yield and Conditions

-

Hydrolysis at for 12 hours achieves conversion, but prolonged heating degrades the cyclobutane ring.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Grignard Carboxylation | 65% | Moderate | High |

| Wittig-Ozonolysis | 50% | High | Low |

| Birch Reduction | 10%* | Low | Limited |

| Nitrile Hydrolysis | 85% | Low | Moderate |

*Theoretical estimate for ring contraction step.

Chemical Reactions Analysis

Types of Reactions: 1-Butylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions, often using reagents like alkyl halides or Grignard reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Alkyl halides, Grignard reagents.

Major Products:

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclobutanecarboxylic acids.

Scientific Research Applications

1-Butylcyclobutanecarboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-butylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. Additionally, the butyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-butylcyclobutane-1-carboxylic acid, with data extrapolated from evidence:

Key Differences and Implications

Substituent Effects: Benzyl vs. Butyl: The aromatic benzyl group in 1-benzylcyclobutane-1-carboxylic acid enables π-π interactions in drug-receptor binding, whereas the aliphatic butyl chain in this compound enhances lipophilicity, favoring passive diffusion across biological membranes. Amino/Fluorine Substituents: The amino and fluorine groups in [¹⁸F]FACBC confer tumor-targeting properties, a feature absent in the butyl variant.

Reactivity :

- 1-Benzylcyclobutane-1-carboxylic acid reacts with strong oxidizers, necessitating careful storage. The butyl analog, lacking aromaticity, may exhibit lower reactivity but still requires standard acid-handling protocols.

Biological Activity :

- Cyclobutane-1,1-dicarboxylic acid’s chelating ability is critical in metallodrugs, whereas the butyl derivative’s applications may focus on solubility modulation or prodrug design.

Safety Profiles: Limited ecotoxicity data for most cyclobutane derivatives suggest cautious environmental disposal. The butyl variant’s biodegradability remains speculative but warrants evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.